3-Ethoxy-2-methylpyridine
Description
3-Ethoxy-2-methylpyridine is a pyridine derivative featuring an ethoxy group (-OCH₂CH₃) at the 3-position and a methyl group (-CH₃) at the 2-position of the pyridine ring. While specific data for this compound are absent in the provided evidence, its structure can be inferred from analogous pyridine derivatives. Pyridine derivatives with alkoxy and alkyl substituents are frequently utilized in pharmaceutical and agrochemical synthesis due to their tunable electronic and steric properties . The methyl group at the 2-position may influence steric interactions and ring electronics, affecting reactivity and binding affinity.
Properties
CAS No. |
6652-01-3 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-ethoxy-2-methylpyridine |
InChI |
InChI=1S/C8H11NO/c1-3-10-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3 |
InChI Key |
YUHXVWQQUNUOGH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=CC=C1)C |
Canonical SMILES |
CCOC1=C(N=CC=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
The following table compares 3-Ethoxy-2-methylpyridine with structurally related pyridine compounds identified in the evidence.
Key Observations:
Substituent Effects: Ethoxy vs. Methyl Position: A methyl group at the 2-position (as in this compound) may induce steric hindrance, affecting regioselectivity in reactions compared to methyl groups at the 5-position (e.g., 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone) .
Functional Group Diversity: Iodo substituents (e.g., 3-Iodo-2-methoxy-5-methylpyridine) enable participation in cross-coupling reactions, a feature absent in non-halogenated derivatives . Acetyl or acrylate groups (e.g., 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone) expand utility in condensation or polymerization reactions .
Molecular Weight Trends :
- Halogenated derivatives (e.g., iodopyridines) exhibit significantly higher molecular weights (~260–300 g/mol), impacting their pharmacokinetic profiles .
- Polar substituents (e.g., dimethoxymethyl) reduce Log Kow values, increasing water solubility for applications in aqueous-phase catalysis .
Property Estimation:
- Log Kow: Ethoxy-containing pyridines likely exhibit higher Log Kow values (~2.2–2.5) compared to methoxy analogues (e.g., ~2.1 for non-pyridine esters in –3), aligning with trends in alkyl chain elongation .
- Solubility : Ethoxy groups may reduce water solubility relative to methoxy or hydroxylated derivatives (e.g., 2-(2-Hydroxyethoxy)pyridin-3-ol in ) .
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